ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform simple starting materials into the desired compound. The choice of reactions depends on the functional groups present in the starting materials and the desired compound. Retrosynthetic analysis can be used to plan the synthesis .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Various reactions can be performed to transform these functional groups into other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Scientific Research Applications
Catalysis and Synthesis
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest in the field of organic synthesis, particularly in reactions catalyzed by organic phosphines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process was noted for its excellent yields, complete regioselectivity, and potential for expanding the scope of reactions by utilizing substituted variants of the initial compound, achieving high diastereoselectivities (Zhu et al., 2003).
Coordination Chemistry and Ligand Design
In coordination chemistry, ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate derivatives have been used to append ethyl and benzyl groups to pyridine and aniline ligands in diiron(II) complexes, aiming to mimic the diiron(II) center of the hydroxylase component of soluble methane monooxygenase (MMOH). These compounds have been synthesized as analogues of MMOH's diiron(II) center and subjected to oxygenation studies to investigate the potential oxidative transformations catalyzed by these complexes, offering insights into the design and function of bioinspired catalytic systems (Carson & Lippard, 2006).
Microbial Reduction for Stereoselective Synthesis
In the realm of stereoselective synthesis, microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by specific microorganisms yielded ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This technique showcases the utility of microbial catalysis in the selective synthesis of complex organic molecules, providing a green and efficient alternative to traditional chemical synthesis methods (Guo et al., 2006).
Safety And Hazards
Future Directions
properties
CAS RN |
57056-57-2 |
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Product Name |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
FQMSSTZJKSWSMP-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |
SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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